molecular formula C12H24ClNO2 B1416404 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride CAS No. 2203139-74-4

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

Cat. No. B1416404
CAS RN: 2203139-74-4
M. Wt: 249.78 g/mol
InChI Key: YIZQJSZURIEOLA-UHFFFAOYSA-N
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Description

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride, also known as Isobutyl-PPA, is a synthetic compound that has been used in a variety of scientific research applications. Isobutyl-PPA is a derivative of piperidine, and is characterized by a molecular structure consisting of a four-carbon chain attached to a piperidine ring. It is a strong acid and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

  • Adduct Formation with Triphenyltin Chloride :

    • A study by Yan and Khoo (2005) demonstrated that 3-(Piperidin-1-yl)propionic acid forms a 1:2 adduct with triphenyltin chloride. This adduct, bis-chlorotriphenyl[3-(piperidinium-1-yl)propionato]tin(IV), features an N—H⋯O intramolecular hydrogen bond, highlighting its potential in coordination chemistry and molecular structure studies (Yan & Khoo, 2005).
  • Molecular Structure Characterization :

    • The crystal and molecular structure of a related compound, 4-carboxypiperidinium chloride, was characterized using X-ray diffraction and FTIR spectrum by Szafran, Komasa, and Bartoszak-Adamska (2007). This study provides insights into the molecular conformation and bonding characteristics of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • Antibacterial Activity of Piperidin-4-one Derivatives :

    • Aridoss, Amirthaganesan, and Jeong (2010) explored the antibacterial activity of piperidin-4-one derivatives. They synthesized a series of 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Delta(3)-tetrahydropyridine derivatives, providing valuable data on the potential use of these compounds in antibacterial applications (Aridoss, Amirthaganesan, & Jeong, 2010).
  • Synthesis and Structural Studies for Medicinal Applications :

    • Nguyen, Snyder, and Kilbourn (1998) investigated carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for acetylcholinesterase, highlighting the importance of these compounds in developing brain imaging techniques and understanding neurological functions (Nguyen, Snyder, & Kilbourn, 1998).

properties

IUPAC Name

3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZQJSZURIEOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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